![molecular formula C8H10F2N2 B2957243 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 1211515-06-8](/img/structure/B2957243.png)

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

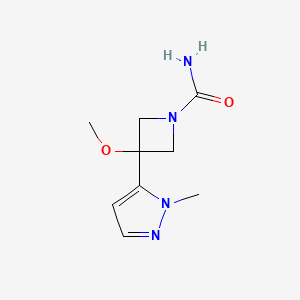

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a chemical compound with the CAS Number: 1211515-06-8 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 2-[5-(difluoromethyl)-2-pyridinyl]ethanamine . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.Wissenschaftliche Forschungsanwendungen

Catalysis and Asymmetric Synthesis

C2-symmetric chiral tertiary amines, including structures related to "2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine," have been utilized as recyclable organocatalysts for asymmetric synthesis. These compounds effectively catalyze additions of β-dicarbonyl compounds to nitroolefins and domino reactions, achieving high yields and enantiomeric excess (ee) values. Their poor solubility in organic solvents and water facilitates easy separation from reaction mixtures, allowing for reuse without loss of performance Kostenko, Kucherenko, & Zlotin, 2018.

Synthesis of Heterocyclic Compounds

Compounds structurally similar to "this compound" have been applied in the synthesis of novel heterocyclic compounds. For example, fluorinated heterocyclic scaffolds, such as 5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine, were synthesized via Michael addition and Mannich reaction, demonstrating the versatility of these compounds in generating complex molecular structures Revanna et al., 2013.

Material Science

In material science, derivatives of "this compound" have been explored for their potential in directing the synthesis of microporous materials. The cooperative use of structure-directing amines, including compounds with related structures, has led to the synthesis of unique gallium oxyfluorophosphates with large-pore structures, highlighting their importance in the development of new materials Weigel, Weston, Cheetham, & Stucky, 1997.

Coordination Chemistry

These compounds also play a critical role in coordination chemistry, where they act as ligands to form complex structures with metals. For example, Schiff bases derived from the condensation of 2-pyridinecarbaldehyde and compounds similar to "this compound" have been used to synthesize zinc(II) pseudohalide complexes. These complexes exhibit intriguing structural properties and luminescence, indicating their potential applications in optical materials and catalysis Ghosh et al., 2006.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

Similar compounds such as 2-pyridylethylamine are known to be histamine agonists, selective for the h1 subtype .

Mode of Action

For instance, 2-Pyridylethylamine, a histamine agonist, binds to the H1 receptor, triggering a series of intracellular events .

Biochemical Pathways

Related compounds have been shown to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Pharmacokinetics

Its molecular weight (17218) and physical form (liquid) suggest that it may have favorable absorption and distribution characteristics .

Result of Action

Related compounds have been shown to suppress the production of collagen in vitro , suggesting potential applications in conditions characterized by excessive collagen deposition.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .

Eigenschaften

IUPAC Name |

2-[5-(difluoromethyl)pyridin-2-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIYTTXUKXNXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)

![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)